2-(Pyridin-2-yloxy)benzonitrile
Overview
Description
2-(Pyridin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 196.21 , and its InChI code is 1S/C12H8N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H .Scientific Research Applications
Receptor Antagonism and Metabolic Studies
2-(Pyridin-2-yloxy)benzonitrile derivatives have been studied for their potential as receptor antagonists and for their metabolic characteristics. For instance, certain derivatives like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine have shown to be highly potent and selective mGlu5 receptor antagonists, providing insights into receptor occupancy and cross-species oral bioavailability (Huang et al., 2004).
Chemistry and Structure Analysis
In the realm of chemistry and structure elucidation, compounds such as 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile and its cobalt(II) complex have been synthesized and analyzed. These studies include understanding their structure through X-ray crystallography, investigating their chemical reactivity, and exploring their potential antitumor activity (Bera et al., 2021).
Vapor Adsorption Studies
The synthesized novel pyridine derivatives have been instrumental in understanding the adsorption of VOC vapors. Studies highlight the synthesis of novel compounds and their effectiveness in vapor sensing, particularly in relation to different groups of analytes such as alkanes, chlorinated hydrocarbons, and aromatics (Mızrak et al., 2017).
Molecular Packing and Intermolecular Interactions
Studies on compounds like 2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile have provided insights into the significance of molecular packing and intermolecular interactions in polymorphs, shedding light on their emission properties and crystal structures (Percino et al., 2014).
Electrocatalysis and Ligand Coordination
Compounds based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile have been used in the synthesis of metal(II) complexes. These complexes are instrumental in studying electrocatalysis in the hydrogen evolution reaction from water, showcasing different UV-vis absorption values, photoluminescence properties, and thermal stabilities (Gao et al., 2014).
Future Directions
While specific future directions for 2-(Pyridin-2-yloxy)benzonitrile are not available, related compounds such as pyrimidine derivatives have been synthesized and evaluated for their potential biological activities . This suggests that this compound could also be explored for similar applications in the future.
properties
IUPAC Name |
2-pyridin-2-yloxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNNKCRDKWVTFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305741 | |
Record name | 2-(2-Pyridinyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-66-2 | |
Record name | 2-(2-Pyridinyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyridinyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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